6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C9H10INS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide typically involves the iodination of 2,3-dimethylbenzothiazole. One common method includes the reaction of 2,3-dimethylbenzothiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of the corresponding benzothiazoline derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted benzothiazolium derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzothiazoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific enzymes or receptors. Additionally, the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding, affecting the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- 2-Iodo-1,3-dimethylbenzene
- 2-Methylbenzothiazole
Uniqueness
6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can enhance the compound’s ability to form halogen bonds, making it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
114097-22-2 |
---|---|
Molekularformel |
C9H9I2NS |
Molekulargewicht |
417.05 g/mol |
IUPAC-Name |
6-iodo-2,3-dimethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C9H9INS.HI/c1-6-11(2)8-4-3-7(10)5-9(8)12-6;/h3-5H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SSQJVMLPFWJLOZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(S1)C=C(C=C2)I)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.